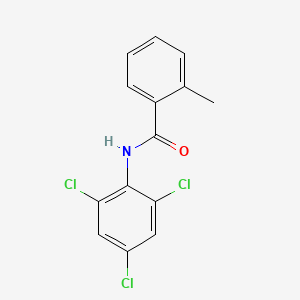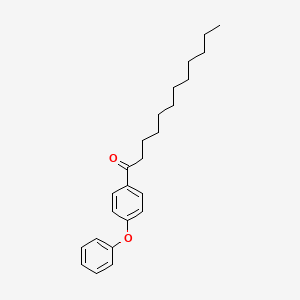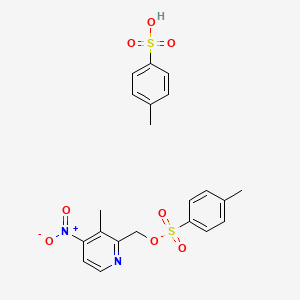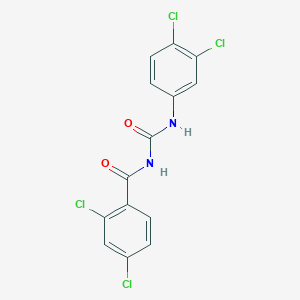
3,3'-Hexamethylenebis(1,1-dipropylurea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Hexamethylenebis(1,1-dipropylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.583 g/mol . It is known for its unique structure, which consists of two urea groups connected by a hexamethylene chain, each urea group further substituted with dipropyl groups. This compound is utilized in various scientific research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Hexamethylenebis(1,1-dipropylurea) typically involves the reaction of hexamethylenediamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3,3’-Hexamethylenebis(1,1-dipropylurea) is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions:
Oxidation: 3,3’-Hexamethylenebis(1,1-dipropylurea) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: 3,3’-Hexamethylenebis(1,1-dipropylurea) is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives. It serves as a building block for the synthesis of polymers and other advanced materials.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It is used in the development of biochemical assays and as a probe to investigate molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for the design of novel drugs with specific biological activities.
Industry: In industrial applications, 3,3’-Hexamethylenebis(1,1-dipropylurea) is used in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 3,3’-Hexamethylenebis(1,1-dipropylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The hexamethylene chain provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
相似化合物的比较
- 3,3’-Hexamethylenebis(1,1-diisopropylurea)
- 1,1’-Hexamethylenebis(3-isopropylurea)
- 3,3’-Hexamethylenebis(1,1-dibutylurea)
- 3,3’-Hexamethylenebis(1,1-dimethylurea)
Comparison: Compared to its similar compounds, 3,3’-Hexamethylenebis(1,1-dipropylurea) exhibits unique properties due to the presence of dipropyl groups. These groups influence the compound’s solubility, reactivity, and interaction with molecular targets. The hexamethylene chain provides structural flexibility, which can be advantageous in various applications.
属性
CAS 编号 |
138049-24-8 |
|---|---|
分子式 |
C20H42N4O2 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
3-[6-(dipropylcarbamoylamino)hexyl]-1,1-dipropylurea |
InChI |
InChI=1S/C20H42N4O2/c1-5-15-23(16-6-2)19(25)21-13-11-9-10-12-14-22-20(26)24(17-7-3)18-8-4/h5-18H2,1-4H3,(H,21,25)(H,22,26) |
InChI 键 |
NLFNPYUYNBAFKK-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)NCCCCCCNC(=O)N(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




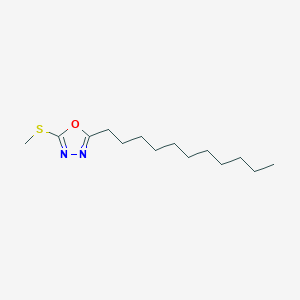
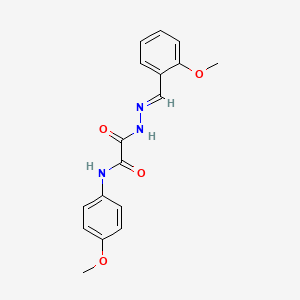
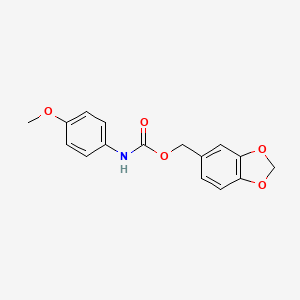


![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

